molecular formula C33H26N2O B8243259 (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243259
M. Wt: 466.6 g/mol
InChI Key: XCZOZINDRTXEEQ-ACHIHNKUSA-N
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Description

(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzhydryl group attached to a pyridine ring, and two phenyl groups attached to a dihydrooxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Attachment of Phenyl Groups: The phenyl groups can be introduced through Grignard reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a sulfur atom instead of an oxygen atom in the ring.

    (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydroimidazole: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole lies in its specific combination of functional groups and ring structure, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4S,5S)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZOZINDRTXEEQ-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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